molecular formula C12H11ClN2O2 B8495699 5-Chloro-1-(1-phenoxyethyl)pyrimidin-2(1H)-one CAS No. 83768-08-5

5-Chloro-1-(1-phenoxyethyl)pyrimidin-2(1H)-one

Cat. No.: B8495699
CAS No.: 83768-08-5
M. Wt: 250.68 g/mol
InChI Key: ZMZBWKYRBSHBAN-UHFFFAOYSA-N
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Description

5-Chloro-1-(1-phenoxyethyl)pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

83768-08-5

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

5-chloro-1-(1-phenoxyethyl)pyrimidin-2-one

InChI

InChI=1S/C12H11ClN2O2/c1-9(17-11-5-3-2-4-6-11)15-8-10(13)7-14-12(15)16/h2-9H,1H3

InChI Key

ZMZBWKYRBSHBAN-UHFFFAOYSA-N

Canonical SMILES

CC(N1C=C(C=NC1=O)Cl)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in a manner similar to that described in Example 6 by adding a solution of α-chloroethoxybenzene [see Preparation 8] (4.5 mmol) in dichloromethane (5 ml) to a solution from 5-chloropyrimidin-2-one hydrochloride (4.5 mmol) in dichloromethane (15 ml) at 5° C., and the mixture was stirred at room temperature for 2 h before being worked up. The product was a mixture of the desired N-isomer and the O-isomer in the ratio 3:2; yield 0.85 g (76%). The isomers were separated by chromatography on silica gel using chloroform as above; m.p. 92° C. (CH2Cl2 /Pet.ether). (Found: C58.02; H 4.51 Calc. for C12H11ClN2O2 : C57.49; H4.43) 1H NMR (CDCl3): δ 1.72 (Me, d, J 5Hz), 6.4-7.3 (Ph,H-α), 7.79 and 8.40 (H-4 and H-6, respectively, J 3 Hz). IR (KBr): 1665 cm-1 (CO). MS [70 eV, m/z (% rel. int.)]: 250 (l,M), 159 (30)), 157 (100), 121 (23), 77 (30), 65 (17).
Name
α-chloroethoxybenzene
Quantity
4.5 mmol
Type
reactant
Reaction Step One
Quantity
4.5 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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